molecular formula C6H8O3 B044603 Methyl 3-oxocyclobutanecarboxylate CAS No. 695-95-4

Methyl 3-oxocyclobutanecarboxylate

Cat. No. B044603
CAS RN: 695-95-4
M. Wt: 128.13 g/mol
InChI Key: IHLHSAIBOSSHQV-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

3-Oxocyclobutanecarboxylic acid 1 (350 g, 3.06 mol), methanol (190 mL, 4.69 mol), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (885 g, 4.69 mol), 4-dimethylaminopyridine (37 g, 0.30 mol) and dichloromethane (6 L) were stirred at ambient temperature for 24 hours. After the completion of the reaction, it was taken in a separating funnel and washed with 1.5 N HCl solution (1 L), water (2 L×2) and brine (1 L×2). The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was taken to the next step without further purification. 1H NMR (300 MHz, CDCl3): δ 3.23-3.25 (m, 2H), 3.27-3.32 (m, 2H), 3.33-3.42 (m, 1H), 3.76 (s, 3H). GC-MS: [M]+ m/z=128.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
885 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
catalyst
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([OH:8])=[O:7])[CH2:3]1.CO.Cl.[CH2:12](N=C=NCCCN(C)C)C>CN(C)C1C=CN=CC=1.ClCCl>[O:1]=[C:2]1[CH2:5][CH:4]([C:6]([O:8][CH3:12])=[O:7])[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
190 mL
Type
reactant
Smiles
CO
Name
Quantity
885 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
37 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
6 L
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, it
CUSTOM
Type
CUSTOM
Details
was taken in a separating funnel
WASH
Type
WASH
Details
washed with 1.5 N HCl solution (1 L), water (2 L×2) and brine (1 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was taken to the next step without further purification

Outcomes

Product
Name
Type
Smiles
O=C1CC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.